Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216963-67-5
VCID: VC8441431
InChI: InChI=1S/C25H23F3N2O3S.ClH/c1-2-33-24(32)21-19-11-12-30(14-16-7-4-3-5-8-16)15-20(19)34-23(21)29-22(31)17-9-6-10-18(13-17)25(26,27)28;/h3-10,13H,2,11-12,14-15H2,1H3,(H,29,31);1H
SMILES: CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F.Cl
Molecular Formula: C25H24ClF3N2O3S
Molecular Weight: 525 g/mol

Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1216963-67-5

Cat. No.: VC8441431

Molecular Formula: C25H24ClF3N2O3S

Molecular Weight: 525 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1216963-67-5

Specification

CAS No. 1216963-67-5
Molecular Formula C25H24ClF3N2O3S
Molecular Weight 525 g/mol
IUPAC Name ethyl 6-benzyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C25H23F3N2O3S.ClH/c1-2-33-24(32)21-19-11-12-30(14-16-7-4-3-5-8-16)15-20(19)34-23(21)29-22(31)17-9-6-10-18(13-17)25(26,27)28;/h3-10,13H,2,11-12,14-15H2,1H3,(H,29,31);1H
Standard InChI Key HATSYSKYOIWBMU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F.Cl
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F.Cl

Introduction

Chemical Identity and Molecular Properties

The molecular formula of ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is C₂₄H₂₃ClF₃N₃O₃S, with a molecular weight of 550.0 g/mol. Its IUPAC name reflects the substitution pattern: the tetrahydrothieno[2,3-c]pyridine core is functionalized at position 6 with a benzyl group, at position 2 with a 3-(trifluoromethyl)benzamido moiety, and at position 3 with an ethyl ester. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical contexts .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₄H₂₃ClF₃N₃O₃S
Molecular Weight550.0 g/mol
IUPAC NameEthyl 6-benzyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS Registry NumberNot yet assigned
SMILESCl.CCOC(=O)C1=C(SC2=C1CCN(Cc3ccccc3)C2)NC(=O)c4cccc(c4)C(F)(F)F

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely follows a multi-step sequence, as inferred from analogous tetrahydrothienopyridine derivatives :

  • Core Formation: Cyclocondensation of a thiophene precursor with a pyridine derivative under acidic conditions generates the tetrahydrothieno[2,3-c]pyridine scaffold.

  • Benzyl Introduction: Alkylation at position 6 using benzyl bromide or chloride in the presence of a base such as potassium carbonate.

  • Amidation at Position 2: Coupling of 3-(trifluoromethyl)benzoyl chloride to the amine group via Schotten-Baumann or carbodiimide-mediated reactions.

  • Esterification: Installation of the ethyl ester at position 3 using ethyl chloroformate or ethanol under Mitsunobu conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key challenges include regioselectivity during alkylation and maintaining stereochemical integrity at chiral centers. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .

Spectroscopic Characterization

  • ¹H NMR: Peaks corresponding to the benzyl protons (δ 7.20–7.40 ppm), ethyl ester (δ 1.20–1.40 ppm for CH₃, δ 4.10–4.30 ppm for CH₂), and trifluoromethyl group (singlet near δ 3.80 ppm) are anticipated.

  • ¹³C NMR: Resonances for the carbonyl carbons (ester: ~170 ppm; amide: ~165 ppm) and the CF₃ carbon (~125 ppm, q, J = 288 Hz) confirm functional groups.

  • MS (ESI+): A molecular ion peak at m/z 514.1 [M-Cl]⁺ aligns with the molecular formula .

Structural and Electronic Features

The tetrahydrothienopyridine core adopts a boat-like conformation, as observed in crystallographic studies of related compounds . The benzyl group at position 6 introduces steric bulk, potentially influencing binding interactions in biological targets. The trifluoromethylbenzamido moiety enhances lipophilicity and metabolic stability, while the ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

Table 2: Comparative Analysis of Analogous Compounds

CompoundCore StructureSubstituentsBioactivity
Target CompoundTetrahydrothienopyridineBenzyl, CF₃Bz, Ethyl esterHypothetical kinase inhibition
VC4310029TetrahydrothienopyridineIsopropyl, CF₃Bz, CarboxamideEnzyme inhibition (reported)
CID 207318 TetrahydrothienopyridineMethyl, Ethyl esterAntihypertensive (inferred)

Research Challenges and Future Directions

  • Synthetic Optimization: Improving yields in the alkylation and amidation steps remains a priority. Transitioning from batch to flow chemistry could enhance scalability.

  • Solubility Profiling: The hydrochloride salt improves aqueous solubility, but further formulation studies are needed to address precipitation in physiological buffers.

  • Target Identification: High-throughput screening against kinase libraries or GPCR panels is essential to elucidate mechanism of action.

  • Metabolic Stability: Assessing esterase-mediated hydrolysis rates will inform prodrug design and dosing regimens .

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